4,5-Dibromo-2-fluorobenzamide is a chemical compound classified under the category of benzamides, characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with an amide functional group. Its molecular formula is and it has a molecular weight of approximately 296.92 g/mol. This compound is recognized for its potential applications in medicinal chemistry and material science due to its unique structural features.
The synthesis of 4,5-Dibromo-2-fluorobenzamide typically involves several key steps, primarily focusing on bromination and fluorination reactions of benzamide derivatives. Common synthetic routes include:
A notable method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds. This method allows for precise control over the substitution pattern on the aromatic ring, enhancing yield and purity. The typical reaction conditions involve the use of solvents such as dimethoxyethane or toluene under an inert atmosphere, often requiring reflux conditions to promote reaction completion.
The molecular structure of 4,5-Dibromo-2-fluorobenzamide can be represented as follows:
C1=CC(=C(C(=C1C(=O)N)F)Br)Br
This notation indicates the arrangement of atoms within the molecule, highlighting the positions of the bromine and fluorine substituents relative to the amide group.
4,5-Dibromo-2-fluorobenzamide is reactive and can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism by which 4,5-Dibromo-2-fluorobenzamide exerts its chemical reactivity typically involves:
This dual reactivity enhances its utility in synthetic organic chemistry.
The compound's reactivity profile suggests that it can participate in a variety of chemical transformations while maintaining structural integrity under controlled conditions.
4,5-Dibromo-2-fluorobenzamide finds relevance in several scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2